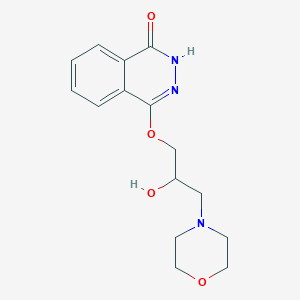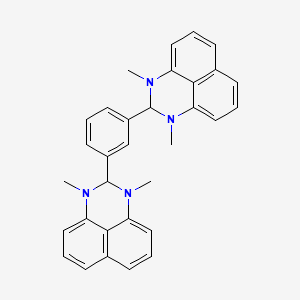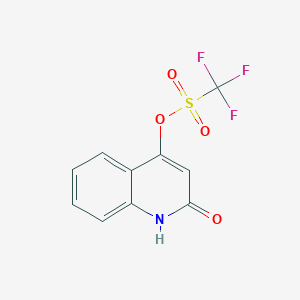![molecular formula C11H10Br2N2O3 B12578616 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-2-(bromomethyl)-4-methoxy-, methyl ester](/img/structure/B12578616.png)
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-2-(bromomethyl)-4-methoxy-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-2-(bromomethyl)-4-methoxy-, methyl ester is a complex organic compound belonging to the pyrrolopyridine family. This compound is characterized by its unique structure, which includes a pyridine ring fused to a pyrrole ring, with various substituents such as bromine, methoxy, and ester groups. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Métodos De Preparación
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-2-(bromomethyl)-4-methoxy-, methyl ester involves several steps. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of Bromine: Bromination reactions are carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Methoxylation: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Esterification: The carboxylic acid group is converted to its methyl ester using methanol in the presence of an acid catalyst like sulfuric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.
Análisis De Reacciones Químicas
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-2-(bromomethyl)-4-methoxy-, methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove oxygen-containing groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, dimethyl sulfate for methylation, and sulfuric acid for esterification. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-2-(bromomethyl)-4-methoxy-, methyl ester has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a fibroblast growth factor receptor (FGFR) inhibitor, which is relevant in cancer therapy.
Biological Studies: The compound is used in studies related to cell proliferation, apoptosis, and migration, particularly in cancer cell lines.
Chemical Biology: It serves as a tool compound for studying various biological pathways and mechanisms involving pyrrolopyridine derivatives.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-2-(bromomethyl)-4-methoxy-, methyl ester involves its interaction with specific molecular targets such as fibroblast growth factor receptors (FGFRs). By inhibiting FGFRs, the compound can disrupt signaling pathways that are crucial for tumor growth and survival . This inhibition leads to reduced cell proliferation, induction of apoptosis, and inhibition of cell migration and invasion.
Comparación Con Compuestos Similares
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-2-(bromomethyl)-4-methoxy-, methyl ester can be compared with other pyrrolopyridine derivatives such as:
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-bromo-, methyl ester: Similar structure but different substitution pattern, leading to variations in biological activity.
1H-Pyrrolo[2,3-b]pyridine-5-carboxamide derivatives: These compounds are known for their immunomodulatory effects targeting Janus kinase 3 (JAK3).
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.
Propiedades
Fórmula molecular |
C11H10Br2N2O3 |
|---|---|
Peso molecular |
378.02 g/mol |
Nombre IUPAC |
methyl 3-bromo-2-(bromomethyl)-4-methoxypyrrolo[2,3-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C11H10Br2N2O3/c1-17-7-3-4-14-10-8(7)9(13)6(5-12)15(10)11(16)18-2/h3-4H,5H2,1-2H3 |
Clave InChI |
CDXXTDQJDMWBEL-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C(=C(N(C2=NC=C1)C(=O)OC)CBr)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylpentan](/img/structure/B12578548.png)
![2-Methyl-N-{1-[(propan-2-yl)oxy]ethyl}propanamide](/img/structure/B12578562.png)
![Pyrrolidine, 2,5-dimethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B12578565.png)
![2-{5-[(Pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}ethan-1-ol](/img/structure/B12578568.png)
![N-[2-(4-Aminophenyl)ethyl]-2-phenoxyacetamide](/img/structure/B12578572.png)
![2-Fluoro-1-methoxy-4-[4-(4-propylphenyl)cyclohexyl]benzene](/img/structure/B12578580.png)



![[(2-Oxoethyl)imino]diacetic acid](/img/structure/B12578604.png)

![2,2',7,7'-Tetrakis(2,2-diphenylethenyl)-9,9'-spirobi[fluorene]](/img/structure/B12578612.png)
![Phenyl (4-chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)carbamate](/img/structure/B12578613.png)
